![molecular formula C5H8ClNS B3208964 3-Methylthiophen-2-amine hydrochloride CAS No. 1056619-56-7](/img/structure/B3208964.png)
3-Methylthiophen-2-amine hydrochloride
Overview
Description
3-Methylthiophen-2-amine hydrochloride is a chemical compound with the CAS Number: 1056619-56-7 . It is a powder with a molecular weight of 149.64 .
Molecular Structure Analysis
The molecular structure of amines can be analyzed using various spectroscopic techniques. For instance, the hydrogens attached to an amine show up at 0.5-5.0 ppm in a 1H NMR spectrum . The hydrogens on carbons directly bonded to an amine typically appear at 2.3-3.0 ppm .Chemical Reactions Analysis
Amines can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr), and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Furthermore, amines can undergo acylation with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
3-Methylthiophen-2-amine hydrochloride is a powder with a molecular weight of 149.64 . The storage temperature is 4 degrees Celsius .Safety and Hazards
Future Directions
Future research directions could include further studies on its mechanism of action in the brain and its potential as a treatment for neurological conditions. Additionally, its potential as a tool for studying enzyme kinetics and receptor function could also be explored.
Relevant Papers One relevant paper is “Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3- (3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione” published in the International Journal of Molecular Sciences . This paper discusses the anticonvulsant and preliminary antinociceptive activity of four pyrrolidine-2,5-dione derivatives, including 3-Methylthiophen-2-amine hydrochloride .
properties
IUPAC Name |
3-methylthiophen-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-4-2-3-7-5(4)6;/h2-3H,6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOBGRKAGPYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858668 | |
Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthiophen-2-amine hydrochloride | |
CAS RN |
1056619-56-7 | |
Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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